![molecular formula C38H31N B14180565 N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline CAS No. 927179-42-8](/img/structure/B14180565.png)
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is an organic compound with a complex aromatic structure It is characterized by multiple phenyl groups attached to a central aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the central aniline core: This can be achieved through the reduction of nitrobenzene derivatives using reagents such as hydrogen gas in the presence of a palladium catalyst.
Attachment of phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas and palladium catalysts, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-dibenzothiophenyl)phenyl]-N-[4-(3,5-diphenylphenyl)phenyl]-9,9-dimethyl-2-fluorenamine
- 4-phenyl and 3,4-dihydro-4-phenyl coumarins
Uniqueness
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline is unique due to its specific arrangement of phenyl groups and the presence of an ethyl group on the aniline core
Propriétés
Numéro CAS |
927179-42-8 |
|---|---|
Formule moléculaire |
C38H31N |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline |
InChI |
InChI=1S/C38H31N/c1-2-29-18-22-37(23-19-29)39(36-16-10-5-11-17-36)38-24-20-32(21-25-38)35-27-33(30-12-6-3-7-13-30)26-34(28-35)31-14-8-4-9-15-31/h3-28H,2H2,1H3 |
Clé InChI |
ZCNKHLCCLNNFSD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


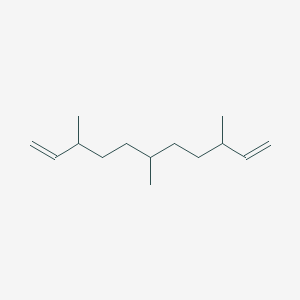
silane](/img/structure/B14180491.png)
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
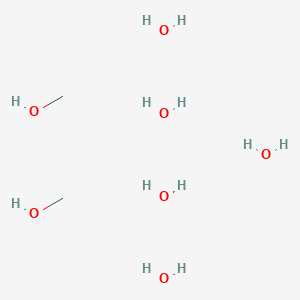
![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
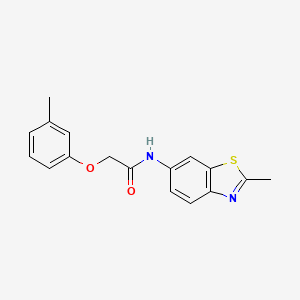


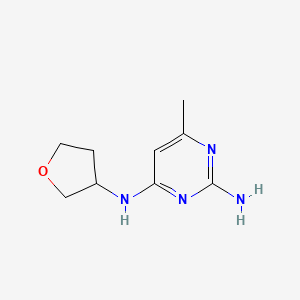
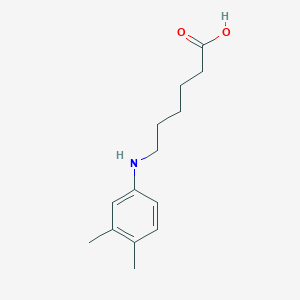
![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
